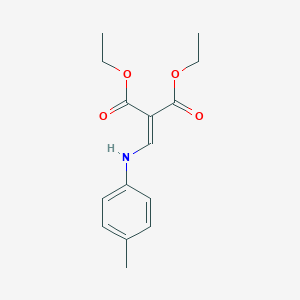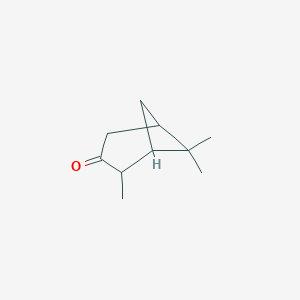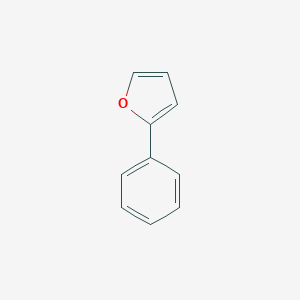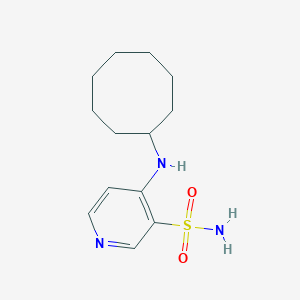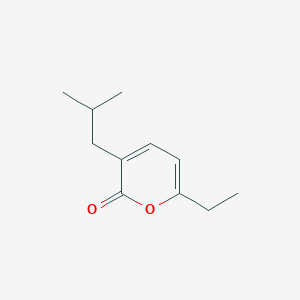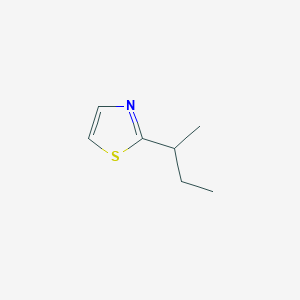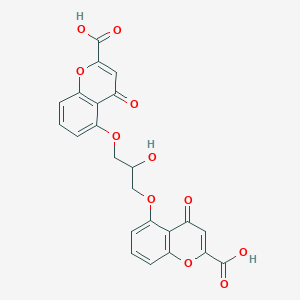
Cromolyn
概述
描述
色甘酸,也称为色甘酸钠或色甘酸,是一种传统上被描述为肥大细胞稳定剂的化合物。它通常以其钠盐色甘酸钠的形式销售。 该药物可预防肥大细胞释放组胺等炎性化学物质,并用于预防治疗过敏性和运动诱发的哮喘 .
作用机制
色甘酸通过抑制肥大细胞的脱颗粒发挥作用,从而阻止组胺和其他炎性介质的释放。这种作用有助于减少过敏反应和炎症。 该化合物还可以减少炎性白三烯的释放并抑制钙离子流入,进一步促进了其抗炎作用 .
生化分析
Biochemical Properties
Cromolyn has shown valuable anti-cancer effects in several studies . It selectively and significantly suppresses the proliferation of cancer cells in a dose-dependent manner . It interacts with various enzymes and proteins, including glycogen synthase kinase-3b , and has been observed to inhibit the degradation of p53, a key protein in controlling cell growth, and induces apoptosis as programmed cell death .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It reduces the release of substances in the body that cause symptoms such as diarrhea, stomach pain, nausea, vomiting, flushing, itching, and headache . It also dramatically reduces the secretion of a wide spectrum of inflammatory mediators, which included cytokines such as IL‐1β, IL‐6, IL‐8 and IFN‐γ, and chemokines such as CXCL10, CCL2, CCL3 and CCL4 .
Molecular Mechanism
This compound works by inhibiting the release of chemical mediators from sensitized mast cells . It prevents the release of inflammatory chemicals such as histamine from mast cells . In addition, it has been found to inhibit the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, it has been found to selectively suppress the proliferation of cancer cells in a dose-dependent manner . Under the conditions tested, this compound did not inhibit those mast cell-dependent responses in mice .
Dosage Effects in Animal Models
In animal models, this compound has shown to have dosage-dependent effects. For instance, in mice bearing colon cancer, this compound reduced the tumor volume and tumor weight compared to the negative control group . These values were not statistically significant .
Metabolic Pathways
It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .
Transport and Distribution
This compound is transported and distributed within cells and tissuesOne study suggested that an amino acid derivative, sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), could enhance the oral absorption of this compound .
Subcellular Localization
It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α . This suggests that this compound may localize to the sites of cytokine production within the cell.
准备方法
色甘酸可以通过多种方法合成。 一种常见的合成路线包括在碱金属醇盐和无水乙醇的存在下,使2,6-二羟基苯乙酮与草酸二乙酯反应 。工业生产方法通常涉及类似的化学反应,但规模更大,以适应更大的产量并确保纯度和一致性。
化学反应分析
色甘酸会发生几种类型的化学反应,包括:
氧化: 色甘酸可以在特定条件下被氧化形成各种氧化产物。
还原: 还原反应可以将色甘酸转化为不同的还原形式。
取代: 可能会发生取代反应,其中色甘酸中的特定官能团被其他基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应产生的主要产物取决于所用试剂和条件的具体情况 .
科学研究应用
相似化合物的比较
色甘酸在稳定肥大细胞和预防炎性介质释放方面的能力是独一无二的。类似的化合物包括:
酮替芬: 另一种用于治疗过敏性疾病的肥大细胞稳定剂。
奈多克罗米尔: 一种具有类似肥大细胞稳定特性的化合物。
洛度沙胺: 用于治疗过敏性结膜炎,对肥大细胞具有类似的作用。
属性
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMKUWMOSJXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O11 | |
| Record name | CHROMOGLICIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15826-37-6 (Parent) | |
| Record name | Cromoglicic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022860 | |
| Record name | Cromolyn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromoglicic acid is a solid. (NTP, 1992), Solid | |
| Record name | CHROMOGLICIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cromoglicic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |
| Record name | Cromoglicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROMOLYN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cromoglicic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx., One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells., ... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors., ... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes., The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established., For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page. | |
| Record name | Cromoglicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROMOLYN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from ethanol + ether | |
CAS No. |
16110-51-3 | |
| Record name | CHROMOGLICIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cromolyn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromoglicic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cromoglicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cromolyn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cromoglicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROMOLYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROMOLYN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cromoglicic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |
| Record name | CHROMOGLICIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cromoglicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROMOLYN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cromoglicic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cromolyn sodium?
A1: this compound sodium is classified as a mast cell stabilizer. It primarily acts by preventing the degranulation of mast cells, effectively blocking the release of inflammatory mediators such as histamine and leukotrienes. [, , , , ]
Q2: Does this compound sodium have any effects beyond mast cell stabilization?
A2: While primarily known for its action on mast cells, research suggests this compound sodium may influence other cell types involved in inflammation. Additionally, studies have shown its ability to interfere with the interaction of S100P and RAGE in pancreatic cancer models. [, , , ]
Q3: How does the inhibition of mast cell degranulation translate to clinical benefits in asthma?
A3: By preventing the release of inflammatory mediators, this compound sodium can block both the early and late asthmatic responses triggered by allergens and exercise. This translates to reduced bronchospasm, inflammation, and airway hyperreactivity in asthmatic patients. [, , , , ]
Q4: Can this compound sodium reverse an ongoing asthmatic attack?
A4: this compound sodium is primarily used for prophylaxis. While it effectively prevents the release of inflammatory mediators, it is not as effective in reversing bronchospasm once it has already occurred. Therefore, it is not the preferred treatment for acute asthma attacks. [, , ]
Q5: How does this compound sodium affect airway temperature during cold air challenge?
A5: Studies have shown that this compound sodium can attenuate the bronchoconstriction induced by airway cooling. Research suggests that this protective effect might be linked to this compound sodium's influence on respiratory heat exchange, potentially through a direct or indirect effect on the bronchial vasculature. []
Q6: What is the molecular formula and weight of this compound sodium?
A6: The molecular formula for this compound sodium is C23H14Na2O11. Its molecular weight is 512.33 g/mol. []
Q7: Are there any studies characterizing the self-association properties of this compound sodium in solution?
A7: Yes, nuclear magnetic resonance (NMR) spectroscopy studies have been conducted to characterize the self-association of this compound sodium in aqueous solutions. These studies reveal inter-molecular ring-stacking association accompanied by intra-molecular conformational changes, particularly at concentrations above 10 mg/mL. []
Q8: What are the common routes of administration for this compound sodium?
A8: this compound sodium is administered through various routes, including inhalation (MDI, Spinhaler, nebulizer), intranasal, and topical application. The choice of route depends on the specific condition being treated. [, , , , ]
Q9: Have there been efforts to develop novel drug delivery systems for this compound sodium?
A9: Yes, research exploring novel drug delivery systems for this compound sodium, such as nanoparticle-based formulations, has been conducted. These systems aim to improve drug release profiles and potentially enhance therapeutic outcomes. []
Q10: What conditions are commonly treated with this compound sodium?
A10: this compound sodium is primarily indicated for prophylactic management of mild to moderate asthma. It is also used for exercise-induced asthma, allergic rhinitis, and allergic conjunctivitis. [, , , , ]
Q11: How effective is this compound sodium compared to other asthma medications like theophylline?
A11: Studies have shown that this compound sodium is as effective as theophylline in controlling asthma symptoms, with potentially fewer side effects, particularly in children. [, ]
Q12: Can this compound sodium be used in combination with other asthma medications?
A12: Yes, this compound sodium is often used in combination with other asthma medications like inhaled corticosteroids and beta-agonists. In some cases, it may allow for a reduction in the required dosage of these medications. [, , ]
Q13: What is the evidence for using this compound sodium in treating vernal keratoconjunctivitis?
A14: Studies have investigated the use of topical this compound sodium in treating vernal keratoconjunctivitis (VKC), an allergic eye condition. While some studies suggest it may offer benefits in reducing symptoms, other research indicates that alternative treatments like ketotifen fumarate might be more effective. [, ]
Q14: What is the safety profile of this compound sodium?
A15: this compound sodium is generally well-tolerated, with a favorable safety profile. Adverse effects are typically mild and infrequent. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
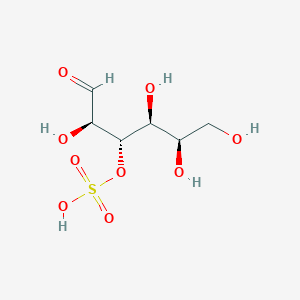
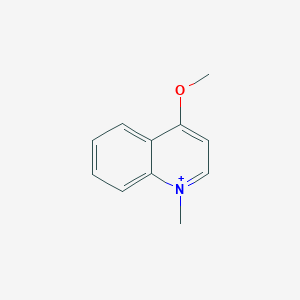
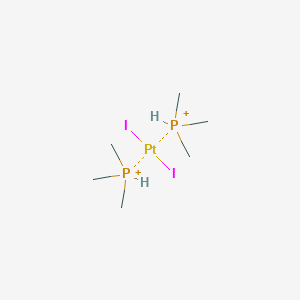
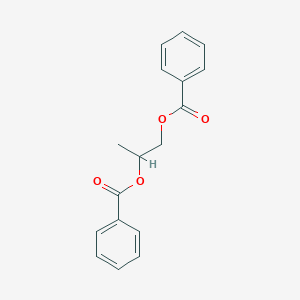
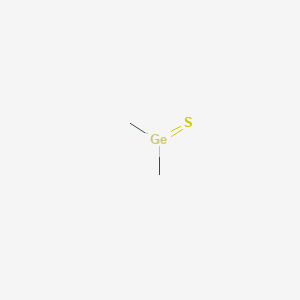
acetic acid](/img/structure/B99544.png)
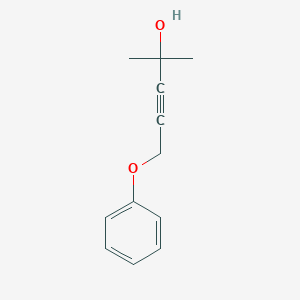
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
